molecular formula C20H40O2 B013392 Octadecyl acetate CAS No. 822-23-1

Octadecyl acetate

Cat. No.: B013392
CAS No.: 822-23-1
M. Wt: 312.5 g/mol
InChI Key: OIZXRZCQJDXPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octadecyl acetate, also known as acetic acid octadecyl ester, is an organic compound with the molecular formula C20H40O2. It is a colorless to pale yellow liquid with a faint fruity odor. This compound is commonly used in various industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Octadecyl acetate, also known as Stearyl acetate, is a chemical compound with the formula C20H40O2 The primary targets of this compound are not well-documented in the literature

Mode of Action

As an ester, it may undergo hydrolysis under acidic or basic conditions, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to changes in the cellular environment, depending on the specific targets and pathways involved.

Biochemical Pathways

This compound may be involved in the acetyl CoA pathway, also known as the Wood‒Ljungdahl pathway . This pathway is responsible for the reduction of CO2 to acetyl-CoA, a key molecule in many biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl acetate is typically synthesized through an esterification reaction between octadecanol (also known as stearyl alcohol) and acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The general reaction is as follows:

C18H37OH+CH3COOHC20H40O2+H2O\text{C18H37OH} + \text{CH3COOH} \rightarrow \text{C20H40O2} + \text{H2O} C18H37OH+CH3COOH→C20H40O2+H2O

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield octadecanol and acetic acid.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: this compound can be reduced to octadecanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and a catalyst such as sodium methoxide.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

Major Products Formed:

    Hydrolysis: Octadecanol and acetic acid.

    Transesterification: Various esters depending on the alcohol used.

    Reduction: Octadecanol.

Scientific Research Applications

Octadecyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of lipid membranes and as a model compound for long-chain esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized as a plasticizer, lubricant, and in the formulation of cosmetics and personal care products.

Comparison with Similar Compounds

    Octadecyl alcohol (Stearyl alcohol): Similar in structure but lacks the ester functional group.

    Octadecylamine: Contains an amine group instead of an ester.

    Octadecyl chloride: Contains a chloride group instead of an ester.

Uniqueness: Octadecyl acetate is unique due to its ester functional group, which imparts different chemical reactivity compared to its alcohol, amine, and chloride counterparts. This makes it particularly useful in esterification and transesterification reactions, as well as in applications requiring a non-polar, hydrophobic compound with a specific reactivity profile.

Properties

IUPAC Name

octadecyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZXRZCQJDXPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047759
Record name Octadecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

822-23-1, 72269-30-8
Record name Octadecyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=822-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, octadecyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, C18-22-alkyl esters
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, octadecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octadecyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.357
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name STEARYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8005KSX95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Octadecyl acetate
Reactant of Route 2
Reactant of Route 2
Octadecyl acetate
Reactant of Route 3
Reactant of Route 3
Octadecyl acetate
Reactant of Route 4
Reactant of Route 4
Octadecyl acetate
Reactant of Route 5
Reactant of Route 5
Octadecyl acetate
Reactant of Route 6
Reactant of Route 6
Octadecyl acetate
Customer
Q & A

A: Octadecyl acetate, alongside other compounds like (Z)-octadec-9-enal, (Z)-octadec-9-en-1-ol, and (Z)-octadec-9-enyl acetate, acts as a component of the sex pheromone blend in female Cerconota anonella. [] Field tests demonstrated that a ternary blend of these compounds effectively attracted male moths, highlighting the potential for using this compound in pest management strategies.

A: While this compound was identified in the pheromone gland of Choristoneura rosaceana, it did not elicit any electroantennographic responses in males. [] This suggests that this compound might not play a significant role in the pheromonal communication of this particular species.

A: Yes, this compound has been identified in the defensive secretion of the leaf beetle Gastrophysa atroceanea. [] This suggests a potential defensive role for this compound against predators. It has also been found in the Castniid Palm Borer, Paysandisia archon, where males produce it in a ring-shaped gland and potentially use it in short-range courtship behavior. []

ANone: this compound is an ester formed by the condensation reaction between stearic acid (octadecanoic acid) and acetic acid. Its molecular formula is C20H40O2.

ANone: The molecular weight of this compound is 312.53 g/mol.

A: While specific spectroscopic data is not provided in the provided research papers, this compound can be characterized using techniques like gas chromatography-mass spectrometry (GC-MS) [, , , , , , , ] and infrared spectroscopy (IR). [] These techniques provide information about the compound's mass spectrum and vibrational frequencies, aiding in its identification and structural confirmation.

A: this compound has been found in the essential oil of Cestrum diurnum, [] the roots of Radix Gentianae macrophyllae, [] and the fruit of mulberry. []

A: The identification of this compound as a component of the sex pheromone blend in Cerconota anonella [] opens avenues for its use in pest management. Synthetic pheromone traps baited with this compound and other identified components can be used to monitor pest populations, disrupt mating, and potentially control infestations.

ANone: While specific structure-activity relationship studies are not detailed in the provided papers, the long hydrocarbon chain of this compound likely contributes to its volatility, allowing it to be readily dispersed in the environment and detected by insects. The acetate functional group might be essential for specific interactions with olfactory receptors, contributing to species-specific recognition.

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique used to identify and quantify this compound in complex mixtures. [, , , , , , , ] This technique separates compounds based on their volatility and provides structural information through mass spectral analysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.